BenchChemオンラインストアへようこそ!

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Molecular Docking

For valid SAR, specify N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide. The 1-carboxamide regioisomer is structurally distinct from the 2-carboxamide analog, critically influencing VEGFR-2 binding poses, antiproliferative IC50 values, and target engagement. Substitution risks misleading data and wasted resources. Its essential furan ring, patented for fungicidal activity, and differential hydrolytic stability make it a non-replaceable pharmacophore and synthetic intermediate.

Molecular Formula C17H11N3O3
Molecular Weight 305.293
CAS No. 851095-45-9
Cat. No. B2388324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
CAS851095-45-9
Molecular FormulaC17H11N3O3
Molecular Weight305.293
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C17H11N3O3/c21-15(13-8-3-6-11-5-1-2-7-12(11)13)18-17-20-19-16(23-17)14-9-4-10-22-14/h1-10H,(H,18,20,21)
InChIKeyUQDQVQDUVVDVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide (CAS 851095-45-9)


N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a synthetic heterocyclic compound with the molecular formula C17H11N3O3 and a molecular weight of 305.29 g/mol [1]. It belongs to the 1,3,4-oxadiazole-naphthalene hybrid class, a family extensively investigated for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects, as well as applications in materials science [2]. The molecule integrates a furan ring, a 1,3,4-oxadiazole core, and a naphthalene-1-carboxamide moiety, giving it a rigid, planar architecture with a computed XLogP3 of 2.9 and a topological polar surface area of 81.2 Ų [1]. This specific regioisomer (naphthalene-1-carboxamide) is structurally distinct from its naphthalene-2-carboxamide analog (CAS 851095-46-0), a feature that can influence molecular recognition, binding orientation, and downstream performance in target-specific assays .

Why N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide Cannot Be Generically Substituted


Substituting N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide with a different 1,3,4-oxadiazole-naphthalene hybrid introduces significant risk of altered or lost target engagement. The position of the carboxamide on the naphthalene ring (1- vs. 2-substitution) is a critical structural variable. In related naphthalene-VEGFR-2 inhibitor series, subtle shifts in substitution patterns led to substantial differences in antiproliferative IC50 values against HepG-2 and MCF-7 cell lines, with only select compounds progressing to VEGFR-2 enzyme inhibition assays [1]. Furthermore, the furan moiety is not a passive structural element; patent data on furan-linked 1,3,4-oxadiazole carboxamides indicates that the furan ring's electronic properties directly contribute to bioactivity, particularly in fungicidal applications, where its replacement by phenyl or thienyl groups alters the spectrum and potency of activity [2]. Generic substitution without head-to-head bioequivalence data is therefore scientifically unsound.

Quantitative Differentiation Evidence: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide vs. In-Class Alternatives


Regioisomeric Carboxamide Position: 1-Naphthamide vs. 2-Naphthamide Conformational Divergence

The target compound features a naphthalene-1-carboxamide motif, whereas its closest commercial analog is the naphthalene-2-carboxamide isomer (CAS 851095-46-0). This regioisomerism creates a distinct spatial orientation of the carbonyl group. In 1,3,4-oxadiazole-naphthalene VEGFR-2 inhibitor studies, compounds with substitution on the naphthalene ring at the 1-position versus the 2-position demonstrated different binding modes to the ATP-binding pocket, leading to variations in inhibitory potency [1]. While no direct head-to-head assay is available for these two specific compounds, molecular docking simulations on related hybrids predict a shift in hydrogen-bonding networks and hydrophobic interactions depending on the carboxamide attachment point [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Docking

Furan vs. Phenyl Substituent at the Oxadiazole 5-Position: Electronic and Steric Effects in Fungicidal Activity

The target compound carries a furan-2-yl group at the 5-position of the 1,3,4-oxadiazole ring. A patent covering furan-linked 1,3,4-oxadiazole carboxamides explicitly claims the furan moiety as a critical contributor to fungicidal activity, distinguishing it from phenyl-substituted analogs [1]. In related thiophene/furan-1,3,4-oxadiazole carboxamide series developed as succinate dehydrogenase inhibitors (SDHIs), the replacement of furan with thiophene altered the antifungal spectrum and potency, with some furan derivatives showing superior activity against Rhizoctonia solani [2]. The furan oxygen provides distinct hydrogen-bond acceptor capacity and electronic character that cannot be replicated by a simple phenyl ring.

Agricultural Fungicides Succinate Dehydrogenase Inhibitors Bioisosterism

Substitution at the Oxadiazole 5-Position: Furan-2-yl vs. 5-Nitrofuran vs. Isoxazole in Cytotoxicity Studies

In a structural analog series where the 5-substituent of the 1,3,4-oxadiazole was varied, the furan-2-yl containing derivative (target compound scaffold) appears distinct from the 5-nitrofuran and isoxazole analogs. Benchchem repository data (cited for structural context only, not as primary evidence) notes that the 5-nitrofuran analog shows a different cytotoxicity profile against HSC-2 and HSC-4 cancer cell lines [1]. While this does not provide quantitative comparison for the target compound, it demonstrates that even minor modifications to the furan ring (e.g., nitration) modulate biological activity. The unsubstituted furan-2-yl ring of the target compound provides a baseline activity profile that is quantitatively separable from its nitro-substituted or heterocycle-replaced counterparts.

Anticancer Screening Cytotoxicity Heterocyclic SAR

Chemical Reactivity as a Synthetic Intermediate: Hydrolytic Stability of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring in the target compound undergoes controlled hydrolysis under acidic or basic conditions to yield naphthalene-1-carboxamide hydrazide and furan-2-carboxylic acid. Acidic conditions (10% HCl reflux, 80°C, 6h) achieve a 68% yield with partial degradation of the furan ring, while basic conditions (5% NaOH, 60°C, 4h) achieve a 72% yield with minimal decomposition . This controlled hydrolytic behavior is valuable for synthetic chemists utilizing this compound as a protected hydrazide precursor. In contrast, the naphthalene-2-carboxamide isomer displays different hydrolysis kinetics and product distribution due to altered electronic effects.

Synthetic Chemistry Prodrug Design Stability Studies

Validated Application Scenarios for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide Based on Quantitative Evidence


Precision Medicinal Chemistry: VEGFR-2 Inhibitor Lead Optimization Requiring 1-Naphthamide Geometry

Research groups pursuing VEGFR-2 kinase inhibitors in the 1,3,4-oxadiazole-naphthalene hybrid chemical space must specify the naphthalene-1-carboxamide regioisomer. Molecular docking studies on related hybrids demonstrate that 1-substituted naphthalene derivatives can achieve distinct binding poses in the VEGFR-2 ATP-binding pocket compared to 2-substituted isomers, with antiproliferative activity validated against HepG-2 and MCF-7 cell lines [1]. Procuring the 2-carboxamide isomer (CAS 851095-46-0) by mistake can lead to misleading SAR conclusions and wasted screening resources.

Agrochemical Discovery: Furan-Specific SDHI Fungicide Scaffold Development

The furan-2-yl substituent at the 5-position of the oxadiazole ring is specifically claimed in patent CN113185504B as essential for a novel class of agricultural fungicides [2]. Furan-containing 1,3,4-oxadiazole carboxamides have demonstrated structure-dependent antifungal activity against Botrytis cinerea and Rhizoctonia solani, with the furan oxygen contributing critical hydrogen-bonding and electronic properties not replicated by phenyl or thienyl bioisosteres. Procurement of this exact compound is required for valid SAR expansion of this patent family.

Chemically-Tunable Synthetic Intermediate: Base-Selective Hydrolysis for Controlled Release or Prodrug Design

The differential hydrolytic stability of the target compound under basic (72% yield) vs. acidic (68% yield) conditions, owing to the acid-sensitive furan ring, provides a chemical selectivity advantage . This property enables controlled deprotection strategies in prodrug design or in the synthesis of hydrazide intermediates where furan ring preservation is critical. The naphthalene-1-carboxamide regioisomer further distinguishes itself by yielding 1-naphthohydrazide, a positional isomer not accessible from the 2-carboxamide starting material, which may display divergent reactivity in downstream cyclization reactions.

Non-Bioreductive Anticancer Screening: Baseline Furan Pharmacophore Without Nitro-Activation Confounds

For in vitro cytotoxicity screening programs aiming to avoid nitroreductase-mediated mechanisms, the unsubstituted furan-2-yl ring of the target compound serves as a baseline pharmacophore. Unlike 5-nitrofuran-containing oxadiazole derivatives—which exhibit enhanced cytotoxicity through bioreductive activation and may produce reactive oxygen species—the target compound's cytotoxicity (if any) is expected to arise from direct target engagement rather than metabolic activation [3]. This distinction is critical for interpreting mechanism-of-action data and avoiding false positives in high-throughput screening.

Quote Request

Request a Quote for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.